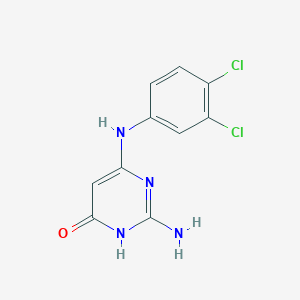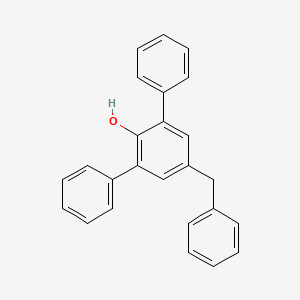![molecular formula C29H64N2O3Si B14347518 1,2-Ethanediamine, N-[3-[tris[(2-ethylhexyl)oxy]silyl]propyl]- CAS No. 94194-98-6](/img/structure/B14347518.png)
1,2-Ethanediamine, N-[3-[tris[(2-ethylhexyl)oxy]silyl]propyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Ethanediamine, N-[3-[tris[(2-ethylhexyl)oxy]silyl]propyl]- is a complex organic compound characterized by the presence of ethylenediamine and a tris(2-ethylhexyl)oxy silyl group
Méthodes De Préparation
The synthesis of 1,2-Ethanediamine, N-[3-[tris[(2-ethylhexyl)oxy]silyl]propyl]- typically involves the reaction of ethylenediamine with a silane compound containing tris(2-ethylhexyl)oxy groups. The reaction conditions often include the use of a catalyst and an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve large-scale reactions in specialized reactors to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
1,2-Ethanediamine, N-[3-[tris[(2-ethylhexyl)oxy]silyl]propyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where one or more of its functional groups are replaced by other groups. Common reagents for these reactions include halogens and alkylating agents.
The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
1,2-Ethanediamine, N-[3-[tris[(2-ethylhexyl)oxy]silyl]propyl]- has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential use in drug delivery systems and as a stabilizing agent for biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a component in pharmaceutical formulations.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 1,2-Ethanediamine, N-[3-[tris[(2-ethylhexyl)oxy]silyl]propyl]- involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to interact with various biological molecules, potentially leading to changes in their activity and function. The exact molecular targets and pathways involved depend on the specific application and context .
Comparaison Avec Des Composés Similaires
1,2-Ethanediamine, N-[3-[tris[(2-ethylhexyl)oxy]silyl]propyl]- can be compared with other similar compounds, such as:
Ethylenediamine: A simpler compound with similar amine groups but lacking the tris(2-ethylhexyl)oxy silyl group.
Tris(2-aminoethyl)amine: Another compound with multiple amine groups but different structural features.
The uniqueness of 1,2-Ethanediamine, N-[3-[tris[(2-ethylhexyl)oxy]silyl]propyl]- lies in its combination of ethylenediamine and tris(2-ethylhexyl)oxy silyl groups, which confer distinct chemical and physical properties .
Propriétés
Numéro CAS |
94194-98-6 |
|---|---|
Formule moléculaire |
C29H64N2O3Si |
Poids moléculaire |
516.9 g/mol |
Nom IUPAC |
N'-[3-[tris(2-ethylhexoxy)silyl]propyl]ethane-1,2-diamine |
InChI |
InChI=1S/C29H64N2O3Si/c1-7-13-17-27(10-4)24-32-35(23-16-21-31-22-20-30,33-25-28(11-5)18-14-8-2)34-26-29(12-6)19-15-9-3/h27-29,31H,7-26,30H2,1-6H3 |
Clé InChI |
JJJXKZYKNMHSMY-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(CC)CO[Si](CCCNCCN)(OCC(CC)CCCC)OCC(CC)CCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[1-(3-Azidophenyl)cyclohexyl]piperidine](/img/structure/B14347440.png)
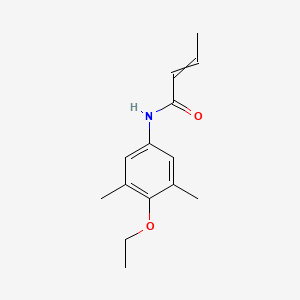
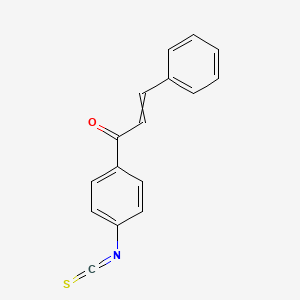
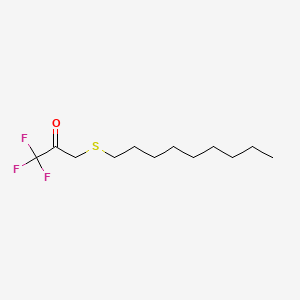

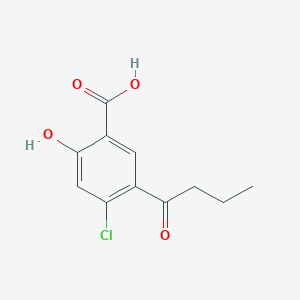
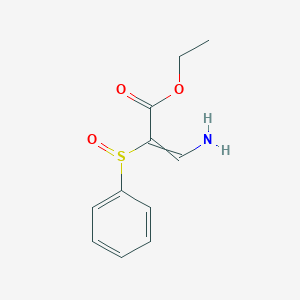
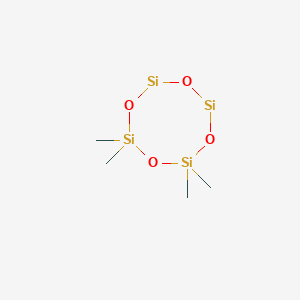
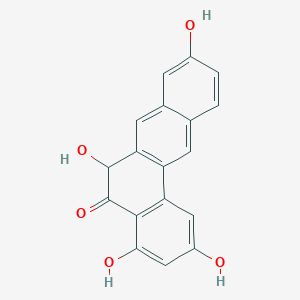
![5-Methyl-2-[methyl(diphenyl)silyl]-5-(trimethylsilyl)-5H-dibenzo[b,d]silole](/img/structure/B14347498.png)


